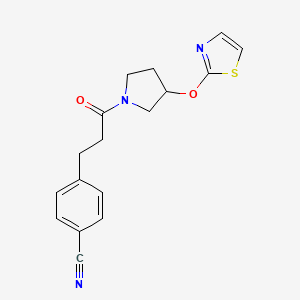
Methyl 6-chloro-5-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-5-oxoheptanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be applicable to its synthesis and analysis are discussed. For instance, methyl 7-oxoheptanoate is mentioned as an important intermediate in prostaglandin synthesis, suggesting that methyl 6-chloro-5-oxoheptanoate could also serve as an intermediate in similar synthetic pathways .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For example, methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, is synthesized from 2-cyclohexen-1-one using an unsymmetrical ozonolysis protocol . Similarly, methyl 7-oxoheptanoate is prepared from cycloheptanone, which involves the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . These methods could potentially be adapted for the synthesis of methyl 6-chloro-5-oxoheptanoate by incorporating a chlorination step.
Molecular Structure Analysis
The molecular structure of methyl 6-chloro-5-oxoheptanoate can be inferred to contain a keto group and a chloro substituent based on its name. The papers discuss various molecular structures, such as the regioselective chlorination of a methyl group in a complex molecule for biotin synthesis , and the unexpected Dieckmann condensation in the synthesis of a methyl ester . These studies highlight the importance of understanding molecular interactions and reactivity, which are crucial for the structural analysis of methyl 6-chloro-5-oxoheptanoate.
Chemical Reactions Analysis
The papers provide insights into the reactivity of compounds with similar functional groups. For instance, the reaction of 4-methoxy-2-(4-methoxyphenyl)-9-oxocyclohepta[b]pyrylium perchlorate with active methylene compounds yields various products depending on the type of active methylene compound used . This suggests that methyl 6-chloro-5-oxoheptanoate could also undergo reactions with active methylene compounds, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 6-chloro-5-oxoheptanoate are not directly discussed, the papers mention analytical techniques such as gas chromatography for monitoring the conversion of cycloheptanone to methyl 7-oxoheptanoate , and various spectroscopic methods for characterizing compounds . These techniques could be employed to determine the physical and chemical properties of methyl 6-chloro-5-oxoheptanoate, such as its boiling point, melting point, solubility, and stability.
Applications De Recherche Scientifique
Synthetic Intermediate in Leukotriene Synthesis
Methyl 6-chloro-5-oxoheptanoate serves as a precursor in the synthesis of biologically significant molecules. For instance, a method involves its use to prepare Methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in the synthesis of the leukotriene B4, which is a product of arachidonic acid metabolism through lipoxygenase pathways. This synthesis employs a simple route from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis protocol, highlighting the chemical's versatility in synthesizing complex biological molecules (Hayes & Wallace, 1990).
Oxidation Studies
Methyl 6-chloro-5-oxoheptanoate's derivatives are studied for their oxidation behavior. A specific study focused on the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, leading to the formation of 6-oxoheptanoic acid among other products. This research offers insight into solvent effects on oxidation reactions, which is crucial for developing efficient catalytic processes in organic chemistry (Atlamsani, Brégeault, & Ziyad, 1993).
Role in Photocatalytic Degradation
The photocatalytic degradation of pollutants using semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO) is a vital area of research for environmental remediation. Studies involving the degradation of dyes like Methyl Orange and Rhodamine 6G under various conditions have shown significant decolorization, indicating the potential application of Methyl 6-chloro-5-oxoheptanoate derivatives in water treatment and pollution control. The research emphasizes the importance of catalyst choice, dye concentration, and pH in optimizing photocatalytic processes (Kansal, Singh, & Sud, 2007).
Biodiesel Fuel Oxidation
The oxidation of biodiesel fuels is another research application where Methyl 6-chloro-5-oxoheptanoate's derivatives play a role. Detailed chemical kinetic mechanisms were developed to study the oxidation of unsaturated esters, including methyl-5-decenoate and methyl-9-decenoate. This research aids in understanding the combustion behavior of biodiesel fuels, with implications for improving diesel and homogeneous charge compression ignition (HCCI) engines' efficiency and emissions (Herbinet, Pitz, & Westbrook, 2009).
Propriétés
IUPAC Name |
methyl 6-chloro-5-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-6(9)7(10)4-3-5-8(11)12-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITSKVBTNATBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)



![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)


![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)